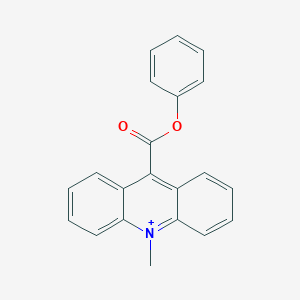

9-Phenylcarboxylate-10-methylacridinium

Description

9-Phenylcarboxylate-10-methylacridinium (often referred to as 9-(phenoxycarbonyl)-10-methylacridinium) is a cationic heterocyclic compound widely studied for its chemiluminogenic properties. Its structure comprises an acridinium core substituted at the 9-position with a phenoxycarbonyl group and a methyl group at the 10-position. This compound and its derivatives are precursors to chemiluminescent reactions, particularly in the presence of hydrogen peroxide (H₂O₂) under alkaline conditions, generating excited-state 10-methyl-9-acridinone, which emits light upon relaxation . The chemiluminescence efficiency and stability of these compounds make them valuable in analytical chemistry for detecting biomolecules, such as DNA, antibodies, and enzymes .

Properties

IUPAC Name |

phenyl 10-methylacridin-10-ium-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO2/c1-22-18-13-7-5-11-16(18)20(17-12-6-8-14-19(17)22)21(23)24-15-9-3-2-4-10-15/h2-14H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNXLAHQOVLMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154056 | |

| Record name | 9-Phenylcarboxylate-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-55-3 | |

| Record name | 9-Phenylcarboxylate-10-methylacridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenylcarboxylate-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Yield and Purity

Chemical Reactions Analysis

Types of Reactions

9-Phenylcarboxylate-10-methylacridinium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using hydrogen peroxide, leading to chemiluminescence.

Reduction: Reductive triggering can be achieved using zinc metal or reduced forms of ferric and cupric salts.

Substitution: Nucleophilic substitution reactions at the 9 position of the acridinium ring are common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Zinc metal, ferric salts, and cupric salts are used for reductive triggering.

Substitution: Various nucleophiles, including hydroxide ions and bisulphite, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include chemiluminescent adducts and stable acridan adducts .

Scientific Research Applications

Chemiluminescent Labels in Assays

Overview : The primary application of 9-Phenylcarboxylate-10-methylacridinium lies in its use as a chemiluminescent label in assays. These labels are crucial for detecting specific biomolecules in various biological and chemical investigations.

Key Features :

- Stability : The compound exhibits hydrolytic stability, which is essential for maintaining the integrity of the assay over time. This stability allows it to function effectively in high-temperature and high-pH conditions typical in many assays .

- Sensitivity : Acridinium esters, including this compound, provide extremely sensitive detection methods due to their ability to emit light upon chemical reaction .

Applications in Molecular Biology

DNA Probes : The compound is extensively used in DNA probe-based assays. Its unique structure allows it to resist hydrolysis, making it suitable for long-term storage and use in various biological applications.

Case Study: Nucleic Acid Detection

A study demonstrated that the nucleophilic addition at the 9 position of the acridinium ring significantly enhances its stability against hydrolysis. This characteristic is particularly beneficial for DNA probes that require prolonged stability during storage and use .

Immunoassays

Overview : In the medical field, this compound is utilized in immunoassays for detecting specific proteins or antigens. These assays are vital for diagnostic purposes.

Mechanism of Action :

The chemiluminescence emitted from this compound can be triggered by the presence of specific biomolecules, allowing for accurate quantification and detection .

Industrial Applications

Detection of Hydrogen Peroxide : The compound is employed in industrial settings to detect and quantify hydrogen peroxide levels. This is particularly important in industries where hydrogen peroxide is used as a bleaching agent or disinfectant.

Methodology :

The detection process typically involves the oxidation of the acridinium ester using hydrogen peroxide, resulting in a measurable chemiluminescent signal that correlates with the concentration of hydrogen peroxide present .

Future Directions and Research Opportunities

Research continues to explore enhancements to the properties of this compound, including modifications to extend its chemiluminescent properties and improve its application range across different scientific fields. Potential future studies may focus on:

- Developing new synthetic routes to enhance yield and purity.

- Investigating novel applications in environmental monitoring and clinical diagnostics.

Mechanism of Action

The mechanism of action of 9-Phenylcarboxylate-10-methylacridinium involves the initial attack of the hydroperoxide anion at the C9 position of the acridinium nucleus, followed by an intramolecular nucleophilic attack of the resulting hydroperoxide at the ester carbonyl group . This reaction leads to the emission of chemiluminescence, which is utilized in various detection assays .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Phenyl Acridine-9-Carboxylates

Phenyl acridine-9-carboxylates are neutral precursors to 9-phenoxycarbonyl-10-methylacridinium salts. Key differences include:

- Crystal Lattice Interactions: Unlike their quaternary acridinium salts, phenyl acridine-9-carboxylates exhibit dispersive interactions (e.g., π-π stacking) between molecules, stabilizing their crystal lattices. In contrast, 9-phenoxycarbonyl-10-methylacridinium salts rely on electrostatic interactions between cations and counterions (e.g., trifluoromethanesulfonate) .

- Reactivity: The neutral precursors lack the cationic charge required for rapid chemiluminescent reactions. Conversion to the acridinium form via alkylation (e.g., methylation) is necessary to activate chemiluminogenic properties .

Table 1: Structural and Thermodynamic Comparison

Substituted Derivatives

Substituents on the phenyl ring significantly influence chemiluminescence efficiency and hydrolysis resistance:

(a) Electron-Withdrawing Groups (e.g., NO₂, Cl)

- Example: 9-(2-Nitrophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate . Effect: The nitro group increases electrophilicity at the ester bond, accelerating hydrolysis but reducing chemiluminescence quantum yield due to steric hindrance and electronic effects . Quantum Yield: ~0.02 (lower than unsubstituted derivatives) .

(b) Electron-Donating Groups (e.g., CH₃, OCH₃)

- Example: 9-(4-Methylphenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate . Effect: Methyl groups enhance steric protection of the ester bond, reducing hydrolysis rates. However, the dihedral angle between the acridine and phenyl rings (3.0°) increases π-π stacking efficiency, stabilizing the excited state . Quantum Yield: ~0.08 (higher than nitro-substituted analogues) .

(c) Halogen-Substituted Derivatives (e.g., F, Cl)

- Example: 9-(3-Fluorophenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonate . Effect: Fluorine substituents introduce C–F⋯π interactions, stabilizing crystal packing. However, the electron-withdrawing nature slightly reduces chemiluminescence intensity compared to methyl-substituted derivatives .

Table 2: Substituent Effects on Key Properties

| Substituent | Position | Dihedral Angle (°) | Hydrolysis Resistance | Quantum Yield |

|---|---|---|---|---|

| NO₂ | 2 | 3.0–11.1 | Low | 0.02 |

| CH₃ | 4 | 3.0 | High | 0.08 |

| F | 3 | 15.1 | Moderate | 0.05 |

| Cl | 2,6 | 20.8 | Moderate | 0.04 |

Other Acridinium Salts

- Instead, it serves as a catalyst in organic synthesis (e.g., aromatization of dihydropyridines) .

- 9-(Methoxycarbonyl)-10-methylacridinium Methyl Sulfate: Smaller ester group (methoxy vs. phenoxy) reduces steric protection, leading to faster hydrolysis. Quantum yield (~0.03) is lower due to reduced excited-state stability .

Biological Activity

9-Phenylcarboxylate-10-methylacridinium (CAS No. 123632-55-3) is a compound of interest in various biological and chemical research fields due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound consists of an acridinium moiety substituted with a phenylcarboxylate group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo photoredox reactions. Upon illumination, it can generate reactive species that interact with cellular components, potentially leading to oxidative stress in target cells. This mechanism has been linked to its anti-cancer properties, as it can inhibit tumor cell proliferation by inducing apoptosis through oxidative pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can effectively inhibit the growth of breast cancer cells by disrupting mitochondrial function and promoting cell cycle arrest .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast) | 5.2 | Induces apoptosis |

| Cytotoxicity | HeLa (cervical) | 4.8 | Disrupts mitochondrial function |

| Antioxidant Activity | H2O2-induced stress | N/A | Scavenges free radicals |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Bioluminescence and Chemiluminescence investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 5.2 µM. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation .

Case Study 2: Photodynamic Therapy

In another study, researchers explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). The compound was illuminated with specific wavelengths, resulting in the generation of singlet oxygen species that effectively targeted cancer cells while sparing normal tissues. This approach demonstrated enhanced selectivity and reduced side effects compared to traditional chemotherapeutics .

Q & A

Q. Advanced

- Matrix-matched calibration : Account for interference from biological samples (e.g., serum proteins) by spiking standards into analyte-free matrices .

- Surface immobilization : Covalent attachment to silica nanoparticles reduces aggregation-induced quenching .

- Kinetic normalization : Use internal standards (e.g., stable isotopologs) to correct for environmental fluctuations (temperature, O₂ levels) .

Validation via limit of detection (LOD) and precision (%RSD) studies is essential .

How do solvent polarity and viscosity affect the chemiluminescence quantum yield?

Advanced

Solvent effects are probed using:

- Kamlet-Taft parameters : Correlate π* (polarizability) and β (H-bond acceptance) with emission efficiency. Polar aprotic solvents (e.g., DMSO) enhance charge transfer but may stabilize non-emissive states .

- Time-resolved anisotropy : Measures rotational diffusion to quantify viscosity impacts on excited-state lifetimes .

Microfluidic systems enable rapid screening of solvent libraries under controlled shear conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.